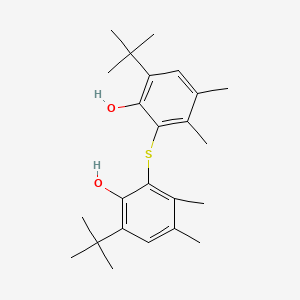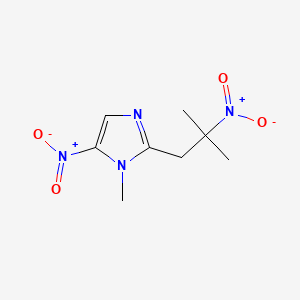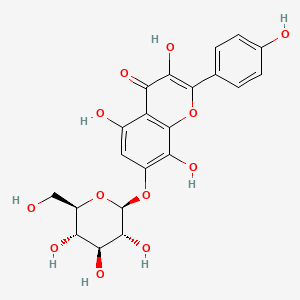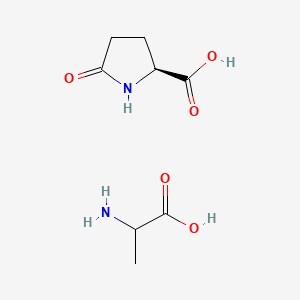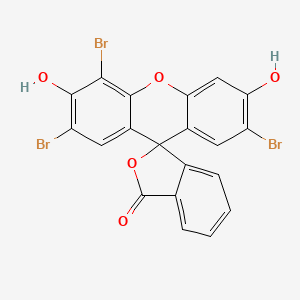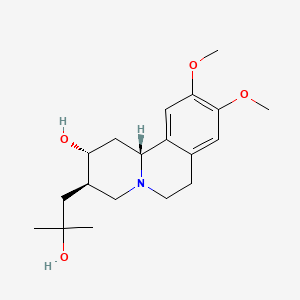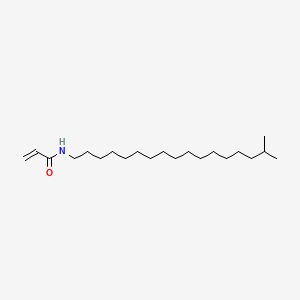
N-Isooctadecylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isooctadecylacrylamide is a synthetic organic compound with the chemical formula C21H41NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isooctadecyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Isooctadecylacrylamide can be synthesized through the reaction of acryloyl chloride with isooctadecylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Acryloyl chloride+Isooctadecylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: N-Isooctadecylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Isooctadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: It is investigated for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: It is used in the production of coatings, adhesives, and other materials requiring specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of N-Isooctadecylacrylamide involves its ability to form stable polymers and hydrogels. The isooctadecyl group provides hydrophobic interactions, while the acrylamide moiety allows for polymerization. These properties enable it to interact with various molecular targets and pathways, making it useful in drug delivery and tissue engineering applications.
Vergleich Mit ähnlichen Verbindungen
N-Octadecylacrylamide: Similar in structure but with a straight-chain octadecyl group instead of an isooctadecyl group.
N-Dodecylacrylamide: Contains a shorter dodecyl chain, leading to different physical properties.
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in biomedical applications.
Uniqueness: N-Isooctadecylacrylamide is unique due to its branched isooctadecyl group, which imparts distinct hydrophobic properties and influences its behavior in polymerization and interaction with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Eigenschaften
CAS-Nummer |
93858-86-7 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
N-(16-methylheptadecyl)prop-2-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23) |
InChI-Schlüssel |
GRUJBUBMICCNGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


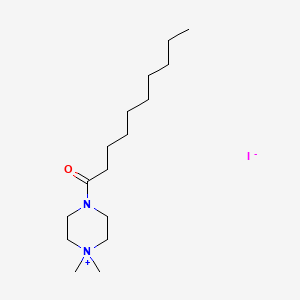
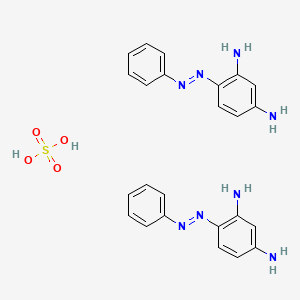
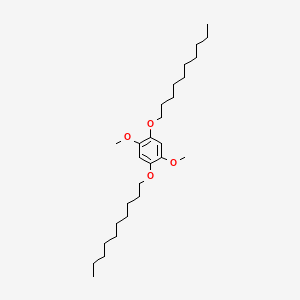


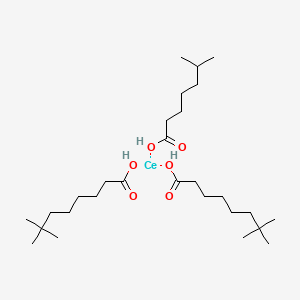
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
